(3aR,6aS)-2-(3-cyano-5-fluorobenzoyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Description
(3aR,6aS)-2-(3-cyano-5-fluorobenzoyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a fluorobenzoyl group, and a tetrahydropyrrolo[3,4-c]pyrrole core
Properties
IUPAC Name |
(3aR,6aS)-2-(3-cyano-5-fluorobenzoyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-2-3-21-9-18(17(25)26)10-22(8-14(18)16(21)24)15(23)12-4-11(7-20)5-13(19)6-12/h2,4-6,14H,1,3,8-10H2,(H,25,26)/t14-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYXJLQYODOWGR-KBXCAEBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2(CN(CC2C1=O)C(=O)C3=CC(=CC(=C3)C#N)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C[C@]2(CN(C[C@H]2C1=O)C(=O)C3=CC(=CC(=C3)C#N)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-2-(3-cyano-5-fluorobenzoyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted benzoyl chlorides and pyrrole derivatives. Key steps in the synthesis may include:
Nucleophilic Substitution: Introduction of the cyano and fluorobenzoyl groups.
Cyclization: Formation of the tetrahydropyrrolo[3,4-c]pyrrole core.
Functional Group Transformations: Introduction of the prop-2-enyl group and carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-2-(3-cyano-5-fluorobenzoyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the cyano group to an amine.
Substitution: Halogenation or alkylation at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (3aR,6aS)-2-(3-cyano-5-fluorobenzoyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In industry, this compound can be used in the development of advanced materials. Its unique properties may contribute to the creation of new polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism of action of (3aR,6aS)-2-(3-cyano-5-fluorobenzoyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorobenzoyl groups may play a crucial role in binding to these targets, while the tetrahydropyrrolo[3,4-c]pyrrole core provides structural stability. The exact pathways involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Shares the fluorobenzoyl group but lacks the complex pyrrole core.
Steviol glycosides: Natural compounds with a similar glycoside structure but different functional groups.
Uniqueness
What sets (3aR,6aS)-2-(3-cyano-5-fluorobenzoyl)-6-oxo-5-prop-2-enyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid apart is its combination of functional groups and the tetrahydropyrrolo[3,4-c]pyrrole core
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
